molecular formula C8H11BrN2O2 B1475651 Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1858255-21-6

Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B1475651
CAS No.: 1858255-21-6
M. Wt: 247.09 g/mol
InChI Key: ZMDRULBSMNFNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate”, the InChI code is "1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3" . This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid. It has a molecular weight of 219.04 and its purity is 97%. It should be stored in a dry room at normal temperature .

Scientific Research Applications

Applications in Corrosion Inhibition

Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate derivatives have been studied for their role in corrosion inhibition. A derivative, BT43, demonstrated over 95% protection as a corrosion inhibitor for C38 steel in 1 M HCl solutions. This high efficiency was attributed to cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical data supported these findings, suggesting a strong correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of novel structures and analysis of molecular interactions. For instance, it has been used in synthesizing bipyrazolic derivatives for various applications:

  • Synthesis of Diverse Derivatives:

    • Involved in the efficient synthesis of isoxazole and pyrazole derivatives, indicating a broad range of chemical applicability (Flores et al., 2014).
    • Utilized in the synthesis of 3-(pyrimidinyl)propanoates, demonstrating its role in the formation of complex organic compounds (Flores et al., 2013).
  • Structural and Catalytic Properties:

    • A study reported the synthesis of multidendate ligands based on methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) derivatives, examining their structure and catalytic properties (Boussalah et al., 2009).
  • Antimicrobial Activities:

    • Some derivatives have been evaluated for antibacterial and antifungal activities, indicating their potential in medicinal applications (Pundeer et al., 2013).
  • Molecular Design and Supramolecular Structure:

    • The compound's derivatives have been pivotal in molecular design and understanding supramolecular structures, contributing to a deeper understanding of molecular interactions and design (Padilla-Martínez et al., 2011).
  • Innovative Synthesis Approaches:

    • Its derivatives were utilized in a simple, rapid synthesis process of biologically significant compounds, highlighting its role in streamlining synthetic procedures and enhancing efficiency (Reddy & Rao, 2006).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if swallowed. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The interaction of this compound with these enzymes can lead to anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell growth and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzyme activity by binding to the active site and blocking substrate access . This compound may also modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can influence cellular signaling pathways by binding to receptors and altering their activity, leading to downstream effects on cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental settings is crucial for its effectiveness and reliability in research. Long-term exposure to this compound may also result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range for this compound to achieve the desired biological effects while minimizing toxicity. Threshold effects, where a certain dosage is required to elicit a response, should also be considered in these studies. Understanding the dosage effects of this compound is crucial for its safe and effective use in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Pyrazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This process can lead to the formation of metabolites with different biological activities, which may contribute to the overall effects of the compound. The metabolic pathways of this compound should be thoroughly investigated to understand its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the transport mechanisms of this compound is essential for predicting its distribution and accumulation in different tissues. Additionally, the localization of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyrazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. The subcellular localization of this compound should be investigated to understand its precise mode of action and potential effects on cellular processes.

Properties

IUPAC Name

methyl 2-(4-bromo-3-methylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRULBSMNFNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.